molecular formula C6H8BrN3 B2826374 2-(5-Bromopyrimidin-2-yl)ethanamine CAS No. 914394-80-2

2-(5-Bromopyrimidin-2-yl)ethanamine

Cat. No. B2826374
CAS RN: 914394-80-2
M. Wt: 202.055
InChI Key: RGVSKXCUOFTGLS-UHFFFAOYSA-N
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Description

“2-(5-Bromopyrimidin-2-yl)ethanamine” is a chemical compound with the molecular formula C7H9BrN2 . It is a compound containing an unfused pyridine ring (whether or not hydrogenated) in the structure .


Synthesis Analysis

The synthesis of “2-(5-Bromopyrimidin-2-yl)ethanamine” can be achieved from tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate . Another method involves using the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVSKXCUOFTGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyrimidin-2-yl)ethanamine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a clear pale yellow mixture of the tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate (0.22 g, 0.7 mmol) in dichloromethane (2 ml) was added trifluoroacetic acid (10 equivs) and the mixture was left to stir at room temperature for 7 hrs and left to stand overnight. Saturated sodium bicarbonate solution was added until the effervescence stopped (to give a basic medium). The organic phase was collected, dried over MgSO4, and evaporated in vacuo after filtration, to yield to 0.12 g of 2-(5-bromopyrimidin-2-yl)ethanamine (80%) which is used directly without purification.
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